![molecular formula C24H23N3O5S B2556817 ethyl 3-carbamoyl-2-(3-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 921117-63-7](/img/structure/B2556817.png)

ethyl 3-carbamoyl-2-(3-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

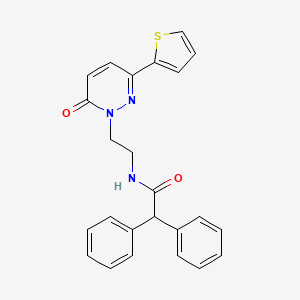

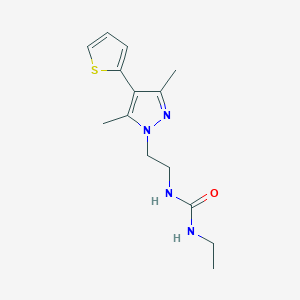

The compound is a complex organic molecule with several functional groups. It contains a thieno[2,3-c]pyridine core, which is a bicyclic structure composed of a thiophene ring fused with a pyridine ring. The molecule also has carbamoyl, benzamido, and carboxylate functional groups, which could potentially contribute to its reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. The thieno[2,3-c]pyridine core would likely contribute to the compound’s aromaticity and stability. The presence of multiple functional groups would likely result in a highly polar molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its various functional groups. For example, the carbamoyl and carboxylate groups could potentially undergo hydrolysis, while the benzamido group could participate in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, its solubility would likely be affected by its polarity, and its melting and boiling points would be influenced by the strength of intermolecular forces .Applications De Recherche Scientifique

Synthesis and Heterocyclic Chemistry

Ethyl 3-carbamoyl-2-(3-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is involved in the synthesis of complex heterocyclic compounds. For example, it can act as a synthon in [4 + 2] annulation reactions with N-tosylimines, leading to the formation of highly functionalized tetrahydropyridines with complete regioselectivity and excellent yields. This reaction is catalyzed by organic phosphine, showcasing the compound's versatility in organic synthesis and heterocyclic chemistry (Zhu, Lan, & Kwon, 2003).

Coordination Polymers and Fluorescence Sensing

This compound also finds applications in the synthesis of coordination polymers with potential utility in fluorescence sensing of nitroaromatics. These polymers are constructed from flexible carboxylate linkers and pyridyl co-linkers, forming structures that can selectively sense nitroaromatic compounds like 2,4,6-trinitrophenol (TNP), indicating its potential as a luminescent sensor material (Gupta, Tomar, & Bharadwaj, 2017).

Novel Heterocyclic Systems

Further research demonstrates its utility in the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, pyrido[3″,2″:4,5]thieno[3′,2′:4,5]pyrimido[l,6-a]benzimidazoles, and related fused systems. These synthesized compounds serve as synthons for a variety of other pyridothienopyrimidines and pyridothienopyrimidobenzimidazoles, as well as related fused polyheterocyclic systems, highlighting the compound's role in expanding the scope of heterocyclic chemistry (Bakhite, Al‐Sehemi, & Yamada, 2005).

Antioxidant Activity

Additionally, derivatives of this compound have been studied for their antioxidant activity. The synthesis and characterization of such derivatives, followed by their evaluation as antioxidants, suggest their potential therapeutic applications, especially in combating oxidative stress-related diseases (Zaki et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

ethyl 3-carbamoyl-2-[(3-phenoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O5S/c1-2-31-24(30)27-12-11-18-19(14-27)33-23(20(18)21(25)28)26-22(29)15-7-6-10-17(13-15)32-16-8-4-3-5-9-16/h3-10,13H,2,11-12,14H2,1H3,(H2,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTQZARQUTKAQOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl [(2-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetate](/img/structure/B2556735.png)

![1-Bromo-6,6-dimethyl-3-(methylsulfonyl)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one](/img/structure/B2556743.png)

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-ylmethanamine;dihydrochloride](/img/structure/B2556750.png)

![5-((4-Ethoxyphenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2556753.png)

![N-(3-Bromo-2-fluorophenyl)-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine](/img/structure/B2556757.png)